molecular formula C14H12N2O2S B6284125 N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide CAS No. 2178338-82-2

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide

Cat. No. B6284125
CAS RN: 2178338-82-2
M. Wt: 272.3
InChI Key:
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Description

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide (NPT) is a novel synthetic organic compound that has been studied for its potential applications in various scientific research fields. NPT has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to investigate a range of topics.

Scientific Research Applications

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide has been studied for its potential applications in various scientific research areas. This compound has been used as a substrate for the study of enzyme kinetics, as a fluorescent probe for the study of protein-protein interactions, and as a substrate for the study of DNA-protein interactions. This compound has also been studied for its potential application in drug design, as it has been found to interact with various proteins and enzymes involved in the regulation of cell processes.

Mechanism of Action

The mechanism of action of N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes in the cell, which in turn modulates the activity of these proteins and enzymes. This modulation of protein and enzyme activity leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory experiments, this compound has been found to modulate the activity of enzymes involved in the regulation of cell processes, such as cell proliferation and differentiation. This compound has also been found to modulate the activity of proteins involved in the regulation of cell processes, such as signal transduction pathways. In addition, this compound has been found to modulate the activity of transcription factors, which are proteins involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide has several advantages for use in laboratory experiments. This compound is a relatively stable compound, making it suitable for use in long-term experiments. This compound is also a relatively small molecule, making it suitable for use in experiments involving small sample sizes. Furthermore, this compound is a relatively inexpensive compound, making it suitable for use in experiments involving large sample sizes.
However, this compound also has some limitations for use in laboratory experiments. This compound is not a very potent compound, making it unsuitable for use in experiments involving high concentrations of the compound. In addition, this compound is not a very specific compound, making it unsuitable for use in experiments involving the study of specific proteins or enzymes.

Future Directions

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide has potential for use in a variety of scientific research applications. In the future, this compound could be used to study the interaction of proteins and enzymes involved in the regulation of cell processes, such as signal transduction pathways. In addition, this compound could be used to study the interaction of transcription factors with DNA, as well as the interaction of proteins and enzymes with DNA. Furthermore, this compound could be used to study the interaction of proteins and enzymes with small molecules, such as hormones, drugs, and metabolites. Finally, this compound could be used to study the interaction of proteins and enzymes with other proteins and enzymes, such as in the study of enzyme kinetics.

Synthesis Methods

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide is synthesized using a three-step process. The first step involves the reaction of 4-prop-2-enamido phenyl thiophene-3-carboxylic acid (PT) with sodium azide to form the intermediate compound this compound azide (this compound-Az). The second step involves the reaction of this compound-Az with a reducing agent, such as sodium borohydride, to form this compound. The third and final step involves the hydrolysis of this compound to obtain the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide involves the reaction of 4-(prop-2-enamido)aniline with thiophene-3-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-(prop-2-enamido)aniline", "thiophene-3-carboxylic acid chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 4-(prop-2-enamido)aniline to a reaction flask", "Add thiophene-3-carboxylic acid chloride to the reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

2178338-82-2

Molecular Formula

C14H12N2O2S

Molecular Weight

272.3

Purity

95

Origin of Product

United States

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